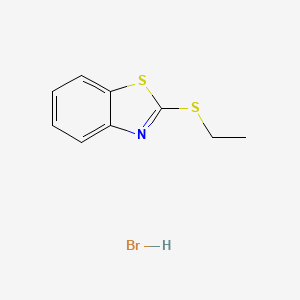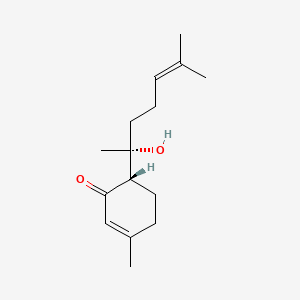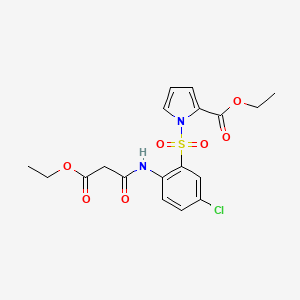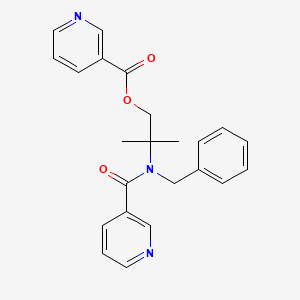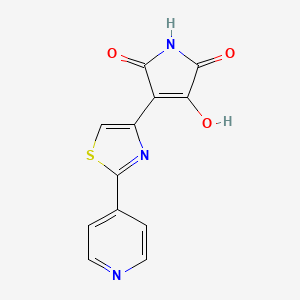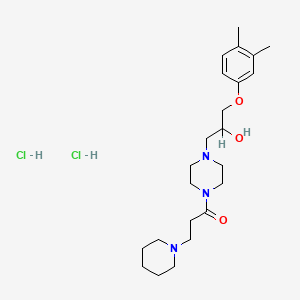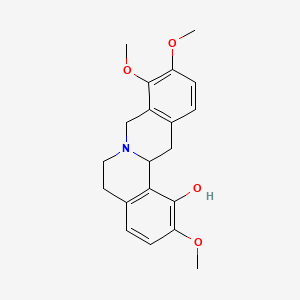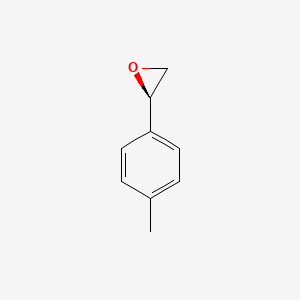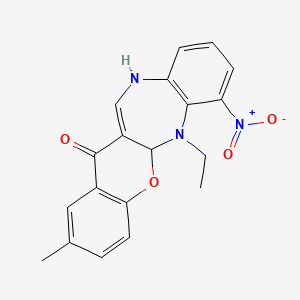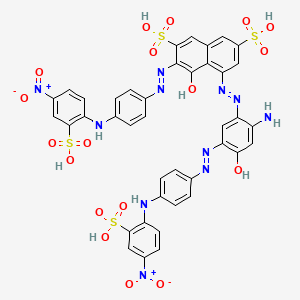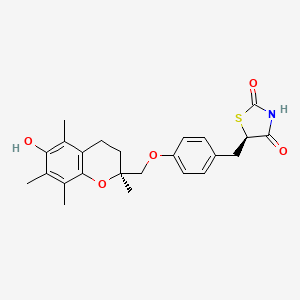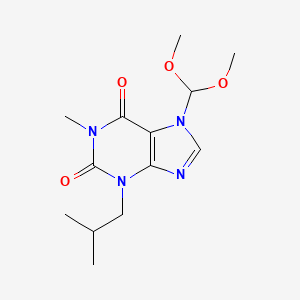
6-Methyleneoxymorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyleneoxymorphone is a synthetic opioid derivative, structurally related to oxymorphone. It is characterized by the presence of a methylene group at the 6-position of the morphinan skeleton. This compound is known for its potent analgesic properties and is primarily used in scientific research to explore opioid receptor interactions and pain management mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyleneoxymorphone typically involves the modification of oxymorphoneThe process often starts with oxymorphone as the precursor, followed by specific reagents and catalysts to achieve the desired structural modification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems to facilitate the methylene group introduction .
Chemical Reactions Analysis
Types of Reactions: 6-Methyleneoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the morphinan skeleton.
Reduction: Used to alter the oxidation state of specific atoms within the compound.
Substitution: Involves replacing one functional group with another, often to explore different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyleneoxymorphone has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional modifications of opioid compounds.
Biology: Helps in understanding the interaction of opioids with biological receptors.
Medicine: Explored for its potential in pain management and as a model compound for developing new analgesics.
Industry: Utilized in the development of new synthetic pathways and production methods for opioid derivatives.
Mechanism of Action
6-Methyleneoxymorphone exerts its effects primarily through interaction with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. The binding of this compound to these receptors alters pain perception and produces analgesic effects. The compound’s mechanism involves modulation of neurotransmitter release and inhibition of pain signal transmission .
Comparison with Similar Compounds
Oxymorphone: A closely related opioid with similar analgesic properties but lacks the methylene group at the 6-position.
Morphine: Another opioid with a different structural configuration and pharmacological profile.
N-Phenethylnoroxymorphone: A derivative with enhanced receptor affinity and potency compared to oxymorphone.
Uniqueness: 6-Methyleneoxymorphone is unique due to the presence of the methylene group, which significantly influences its binding affinity and pharmacological effects. This structural modification enhances its potency and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63251-69-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-10-5-6-18(21)13-9-11-3-4-12(20)15-14(11)17(18,16(10)22-15)7-8-19(13)2/h3-4,13,16,20-21H,1,5-9H2,2H3/t13-,16+,17+,18-/m1/s1 |
InChI Key |
BDDVLTQPEDUEFT-XFKAJCMBSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


